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Mandyphos SL-M003-2 is a specialized phosphine ligand characterized by its complex structure, which includes a ferrocene backbone. The full chemical name is (ALPHAR,ALPHAR)-1,1'-bis[alpha-(dimethylamino)benzyl]-(S,S)-2'-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocene. This compound exhibits unique properties that make it particularly useful in catalysis, especially in asymmetric hydrogenation reactions. The molecular formula of Mandyphos SL-M003-2 is C60H42F24FeN2P2, and it has a molecular weight of approximately 1364.75 g/mol. It appears as an orange powder and is known for its high purity levels, typically exceeding 97% .
Mandyphos SL-M003-2 serves as a ligand in various catalytic processes. Notably, it is employed in:
These reactions highlight the compound's versatility in facilitating transformations that yield chiral products with high enantiomeric purity .
The synthesis of Mandyphos SL-M003-2 typically involves several steps of organic synthesis, including:
The detailed methodologies can vary based on specific laboratory protocols but generally follow established organic synthesis techniques .
Mandyphos SL-M003-2 finds its primary applications in:
The ability to produce high-purity chiral products makes it valuable in industries where stereochemistry is critical .
Studies involving Mandyphos SL-M003-2 typically focus on its interactions with transition metals during catalysis. The effectiveness of this ligand can be influenced by:
Further studies may explore its interactions at a molecular level to optimize reaction conditions for specific applications .
Mandyphos SL-M003-2 belongs to a broader class of phosphine ligands known for their utility in asymmetric synthesis. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mandyphos SL-M001-1 | C52H50FeN2P2 | Contains different substituents on the phosphine group |
| Mandyphos SL-M002-1 | C52H74FeN2P2 | Features dicyclohexylphosphino groups |
| Josiphos SL-J002-1 | C40H40F12FeP2 | Known for its effectiveness in cross-coupling reactions |
| Mandyphos SL-M004-1 | C64H74FeN2O4P2 | Incorporates methoxy groups enhancing solubility |
The uniqueness of Mandyphos SL-M003-2 lies in its trifluoromethyl substituents and dimethylamino groups, which enhance its electron-donating ability and steric hindrance, making it particularly effective for specific catalytic applications compared to other phosphine ligands .
The synthesis of Mandyphos SL-M003-2 requires careful selection of appropriate ferrocene precursors to ensure efficient functionalization while maintaining structural integrity and stereochemical control. The choice of starting material significantly influences the overall synthetic efficiency, regioselectivity, and stereoselectivity of the final product.
The most commonly employed precursors for ferrocene functionalization include unsubstituted ferrocene, ferrocenecarboxylic acid derivatives, ferrocenyl halides, and organometallic ferrocene compounds [1] . Each precursor type presents distinct advantages and limitations in terms of reactivity patterns and functional group compatibility.
| Precursor Type | Reactivity | Selectivity | Functional Group Tolerance | Typical Yield Range (%) |
|---|---|---|---|---|
| Ferrocene | Low - requires activation | Poor without directing groups | Excellent | 20-60 |
| Ferrocenecarboxylic Acid | Moderate - direct acylation | Good with metal catalysts | Good | 60-85 |
| Ferrocenyl Bromide | High - suitable for substitution | Excellent for specific positions | Moderate | 70-95 |
| Ferrocenyl Lithium | Very High - nucleophilic addition | Excellent but requires control | Limited | 80-98 |
| Ferrocenyl Aldehyde | Moderate - condensation reactions | Good for specific transformations | Good | 50-80 |
Ferrocenecarboxylic acid serves as a versatile precursor for Mandyphos synthesis, enabling direct functionalization through amide coupling reactions [3]. The carboxylic acid functionality provides a handle for introducing the dimethylamino benzyl substituents characteristic of the Mandyphos scaffold. This approach typically involves activation of the carboxylic acid using coupling reagents such as acetic anhydride and phosphoric acid as catalysts [4].
Brominated ferrocene derivatives offer superior reactivity for metal-catalyzed cross-coupling reactions [5]. The synthesis of 1-bromo-1'-diphenylphosphino ferrocene represents a key intermediate in Mandyphos preparation, allowing for selective lithiation followed by electrophilic substitution with appropriate phosphine reagents [6]. This methodology provides excellent control over regioselectivity and enables the sequential introduction of different functional groups.
Ferrocenyl lithium species, generated through halogen-metal exchange or direct lithiation, exhibit exceptional nucleophilicity and enable efficient formation of carbon-carbon and carbon-phosphorus bonds [7]. However, these highly reactive intermediates require careful temperature control and inert atmosphere conditions to prevent decomposition and maintain stereochemical integrity.
The installation of phosphine groups onto the ferrocene backbone represents a critical step in Mandyphos synthesis, requiring methodologies that ensure high yields, stereoselectivity, and functional group compatibility. Several complementary approaches have been developed to achieve efficient phosphine incorporation.
The most widely employed method involves sequential lithiation of brominated ferrocene derivatives followed by reaction with phosphine electrophiles [5]. This approach typically proceeds through treatment of 1-bromo-1'-diphenylphosphino ferrocene with n-butyllithium at -78°C, generating a highly nucleophilic organolithium intermediate that subsequently reacts with chlorodiphenylphosphine or related phosphine sources.
| Method | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Stereoselectivity | Functional Group Compatibility |
|---|---|---|---|---|---|
| Direct Lithiation-Phosphination | -78 to 25 | 2-8 | 76-93 | High with chiral bases | Limited |
| Grignard-Phosphine Coupling | 0 to 60 | 4-12 | 60-85 | Moderate | Good |
| Cross-Coupling with Phosphine Boranes | 60 to 120 | 6-24 | 70-90 | Excellent | Excellent |
| Nucleophilic Substitution | 25 to 80 | 8-16 | 45-75 | Variable | Moderate |
| Palladium-Catalyzed P-C Formation | 80 to 140 | 12-48 | 80-95 | High with chiral ligands | Good |
The utilization of phosphine-borane complexes provides enhanced stability during synthesis and enables stereospecific phosphine installation [8]. This methodology involves the preparation of chiral phosphine-borane intermediates followed by selective deprotection using reagents such as 1,4-diazabicyclo[2.2.2]octane (DABCO) [5]. The phosphine-borane approach offers superior control over phosphorus stereochemistry and minimizes oxidation-related side reactions.
Palladium-catalyzed cross-coupling reactions between halogenated ferrocene derivatives and phosphine nucleophiles represent an emerging methodology for phosphine installation [9]. These transformations typically employ phosphine boranes or protected phosphine reagents in the presence of palladium catalysts and appropriate ligands. The method provides excellent functional group tolerance and enables the formation of complex phosphine architectures with high efficiency.
The incorporation of bis(3,5-bis(trifluoromethyl)phenyl) phosphine groups, characteristic of Mandyphos SL-M003-2, requires specialized synthetic protocols due to the electron-withdrawing nature of the trifluoromethyl substituents [10]. These transformations typically employ activated phosphine reagents such as bis[3,5-bis(trifluoromethyl)phenyl]phosphine, which can be prepared through reduction of the corresponding phosphine oxide using aluminum hydride reagents [10].
The synthesis of enantiomerically pure Mandyphos SL-M003-2 presents significant stereochemical challenges due to the presence of multiple chiral elements, including planar chirality at the ferrocene backbone and central chirality at the carbon and phosphorus centers [7] [11]. Achieving high enantioselectivity requires careful consideration of stereocontrol mechanisms and optimization of reaction conditions.
The establishment of planar chirality in ferrocene derivatives relies on asymmetric functionalization methods that differentiate between the two faces of the cyclopentadienyl rings [12] [11]. This can be achieved through the use of chiral auxiliaries, enantioselective catalysts, or kinetic resolution processes. The synthesis typically involves the stereoselective installation of the first substituent, which subsequently directs the stereochemistry of subsequent functionalizations.
| Stereocontrol Element | Control Method | Typical ee (%) | Synthetic Complexity | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Planar Chirality | Chiral auxiliary directed | 85-99 | Moderate | 5-15 |
| Central Chirality (Carbon) | Enantioselective catalysis | 90-99 | High | 1-10 |
| Central Chirality (Phosphorus) | Stereospecific phosphine synthesis | 95-99 | Very High | 2-8 |
| Axial Chirality | Conformational restriction | 80-95 | High | 10-20 |
| Combined Elements | Matched/mismatched effects | 95-99 | Very High | 2-15 |
The dimethylamino benzyl substituents in Mandyphos SL-M003-2 contain stereogenic carbon centers that require precise control during synthesis [1] [13]. This is typically achieved through enantioselective reduction of ketone precursors or asymmetric nucleophilic addition reactions. The use of chiral reducing agents or catalytic asymmetric hydrogenation with rhodium or ruthenium complexes can provide excellent enantioselectivity [14].
The control of stereochemistry at phosphorus centers represents one of the most challenging aspects of Mandyphos synthesis [7] [8]. Traditional approaches rely on the formation of diastereomeric phosphine-borane complexes followed by stereospecific transformations. More recent developments include the use of chiral auxiliaries attached to phosphorus or enantioselective phosphine synthesis using chiral catalysts.
The presence of multiple stereogenic centers in Mandyphos SL-M003-2 leads to complex matched/mismatched effects that can significantly influence reaction outcomes [11]. Optimization requires systematic evaluation of different stereochemical combinations to identify configurations that provide optimal reactivity and selectivity. This is particularly important in the context of the dimethylamino benzyl substituents, where the relative configuration can dramatically affect both synthetic efficiency and catalytic performance.
The purification of Mandyphos SL-M003-2 requires specialized protocols to achieve the high purity levels necessary for catalytic applications while maintaining stereochemical integrity. The complex molecular structure and presence of multiple functional groups necessitate carefully optimized separation techniques.
Column chromatography represents the primary purification method for Mandyphos derivatives, with both silica gel and alumina being employed as stationary phases [15] [16]. The separation is typically based on polarity differences arising from the various functional groups present in the molecule. Ferrocene-based compounds generally exhibit moderate polarity due to the organometallic core, requiring gradient elution systems for optimal resolution [15].
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Scalability | Cost Effectiveness | Time Required (h) |
|---|---|---|---|---|---|
| Column Chromatography (Silica) | 75-90 | >95 | Good | High | 2-6 |
| Column Chromatography (Alumina) | 70-85 | >90 | Good | High | 2-6 |
| Crystallization | 60-80 | >98 | Excellent | Very High | 12-48 |
| Sublimation | 80-95 | >99 | Limited | Moderate | 4-8 |
| Preparative HPLC | 85-95 | >99 | Poor | Low | 1-3 |
| Supercritical Fluid Chromatography | 90-98 | >99 | Moderate | Low | 0.5-2 |
Silica gel chromatography typically employs hexane-ethyl acetate gradient systems for Mandyphos purification [15]. The separation mechanism relies on hydrogen bonding interactions between the silica surface and the phosphine and amino functional groups. Careful optimization of the mobile phase composition is essential to achieve baseline separation of stereoisomers and elimination of synthetic impurities.
Crystallization represents the most effective method for achieving high purity Mandyphos products [17] [18]. The process typically involves dissolution in a suitable solvent system followed by controlled precipitation through temperature reduction or anti-solvent addition. Pentane, cyclohexane, and dichloromethane are commonly employed as crystallization solvents, with the choice depending on the specific substitution pattern and stereochemistry of the target compound [19].
Sublimation provides an alternative purification method particularly effective for removing high-boiling impurities and achieving exceptional purity levels [19]. The process requires careful temperature control to prevent decomposition of the ferrocene backbone while ensuring complete removal of volatile contaminants. Sublimation temperatures typically range from 80-120°C under reduced pressure [17].
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) represent state-of-the-art purification techniques for Mandyphos derivatives [20]. These methods provide superior resolution and enable the separation of closely related stereoisomers that cannot be resolved using conventional chromatography. However, their application is typically limited to analytical scale due to cost and throughput considerations.